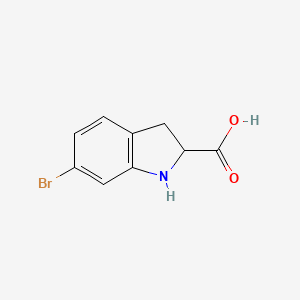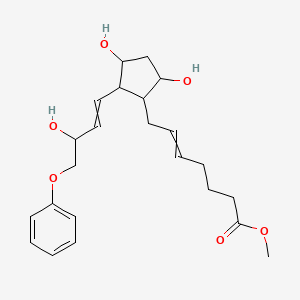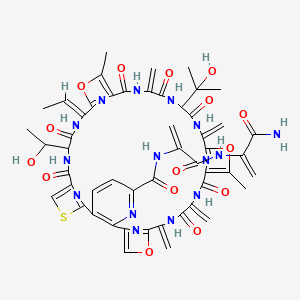
Berninamycin A
Overview
Description
Berninamycin A is a highly modified cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis . It belongs to the class of thiopeptide antibiotics, which are known for their potent activity against Gram-positive bacteria . This compound contains two oxazole rings and a unique pyridothiazolopyridinium chromophore, making it structurally distinct from other antibiotics .
Mechanism of Action
Target of Action
Berninamycin A, also known as Berninamycin, is a class of thiopeptide antibiotics with potent activity against Gram-positive bacteria . The primary targets of this compound are the ribosomal subunits of these bacteria .
Mode of Action
This compound inhibits protein biosynthesis in Gram-positive bacteria by binding with ribosomal subunits . More specifically, it binds to the complex of 23S RNA with protein L11, affecting various functions of the ribosomal A site . This interaction disrupts protein synthesis, leading to the antibacterial activity of this compound .
Biochemical Pathways
This compound undergoes massive posttranslational modifications from ribosomally generated preproteins . The berninamycin biosynthetic gene cluster leads to the production of this compound and other variants in different Streptomyces hosts . The production of this compound involves a series of enzymatic reactions, including the action of undefined host-dependent enzymes .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in Gram-positive bacteria . This leads to the antibacterial activity of this compound, making it a potent antibiotic against these types of bacteria .
Action Environment
The action of this compound can be influenced by the environment of the host organism. For example, heterologous expression of the berninamycin biosynthetic gene cluster in different Streptomyces hosts leads to the production of different variants of Berninamycin . This suggests that the environment and genetic background of the host organism can influence the production and action of this compound .
Biochemical Analysis
Biochemical Properties
Berninamycin A interacts with various biomolecules, particularly ribosomal subunits, in its role as an antibiotic . It is involved in the inhibition of protein biosynthesis in Gram-positive bacteria through binding with these ribosomal subunits .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting protein synthesis . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial 50S ribosomal subunit . This binding disrupts protein synthesis at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway related to protein biosynthesis . It interacts with ribosomal subunits, which are crucial components of this pathway .
Preparation Methods
Berninamycin A is typically produced through the heterologous expression of its biosynthetic gene cluster from marine-derived Streptomyces species . The gene cluster can be introduced into different terrestrial model Streptomyces hosts, leading to the production of this compound and other related compounds . The synthetic route involves the posttranslational modification of ribosomally generated preproteins, resulting in the formation of the thiopeptide structure
Chemical Reactions Analysis
Berninamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced thiopeptide analogs .
Scientific Research Applications
Berninamycin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying thiopeptide biosynthesis and posttranslational modifications . In biology, this compound is studied for its potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . In medicine, it has potential therapeutic applications as an antibiotic for treating bacterial infections . Additionally, this compound is used in industrial research for developing new antibiotics and understanding resistance mechanisms .
Comparison with Similar Compounds
Berninamycin A is part of the thiopeptide class of antibiotics, which includes other compounds such as thiostrepton, nosiheptide, and GE2270 . These antibiotics share a central azole-substituted nitrogen-containing ring and are known for their potent activity against Gram-positive bacteria . this compound is unique due to its pyridothiazolopyridinium chromophore and specific mechanism of action . Unlike some other thiopeptides, this compound does not exhibit proteasome inhibitory activity . This distinct feature makes it a valuable compound for studying bacterial protein synthesis and developing new antibiotics .
Properties
IUPAC Name |
(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFFHXXVDGAVPH-DKFXDEMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H51N15O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58798-97-3 | |
| Record name | Berninamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BERNINAMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


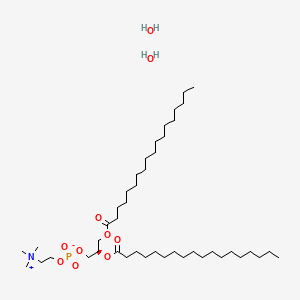

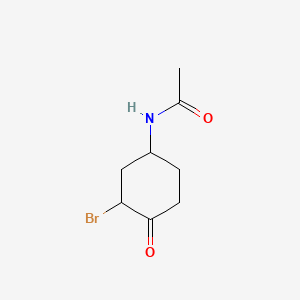
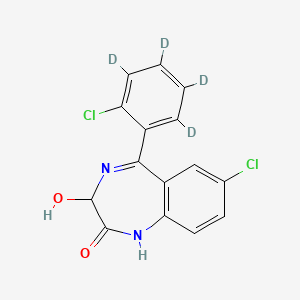
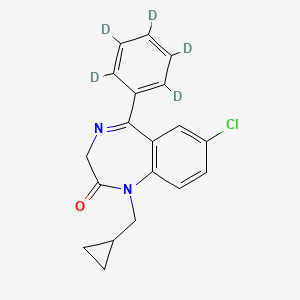
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
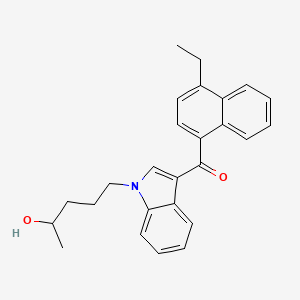
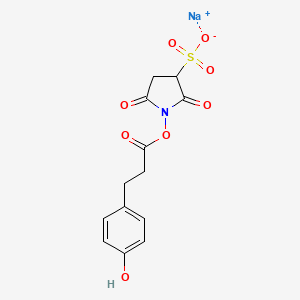
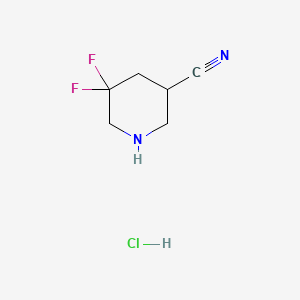
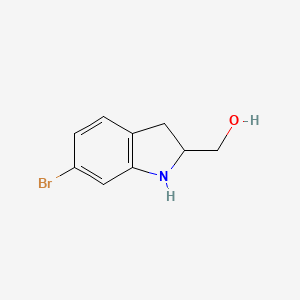
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)
